molecular formula C24H30ClN2O4P B11419640 Diethyl [2-(4-tert-butylphenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Diethyl [2-(4-tert-butylphenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Cat. No.: B11419640
M. Wt: 476.9 g/mol
InChI Key: BEYGSZIXVWJYTA-UHFFFAOYSA-N
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Description

Diethyl [2-(4-tert-butylphenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-(4-tert-butylphenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Phosphonate Group: The phosphonate group is introduced via a phosphorylation reaction using diethyl phosphite.

    Substitution Reactions: The tert-butylphenyl and chlorophenyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(4-tert-butylphenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Diethyl [2-(4-tert-butylphenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Diethyl [2-(4-tert-butylphenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [2-(4-methylphenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate
  • Diethyl [2-(4-tert-butylphenyl)-5-{[(2-bromophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Uniqueness

Diethyl [2-(4-tert-butylphenyl)-5-{[(2-chlorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may contribute to its specific properties and applications.

Properties

Molecular Formula

C24H30ClN2O4P

Molecular Weight

476.9 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-N-[(2-chlorophenyl)methyl]-4-diethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C24H30ClN2O4P/c1-6-29-32(28,30-7-2)23-22(26-16-18-10-8-9-11-20(18)25)31-21(27-23)17-12-14-19(15-13-17)24(3,4)5/h8-15,26H,6-7,16H2,1-5H3

InChI Key

BEYGSZIXVWJYTA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)C(C)(C)C)NCC3=CC=CC=C3Cl)OCC

Origin of Product

United States

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